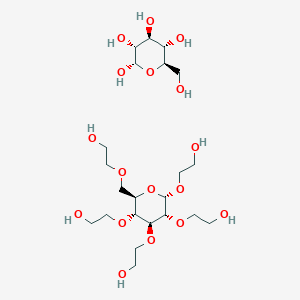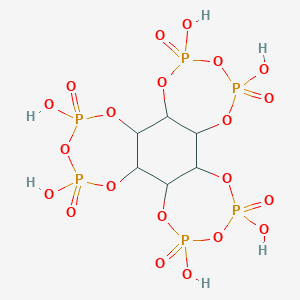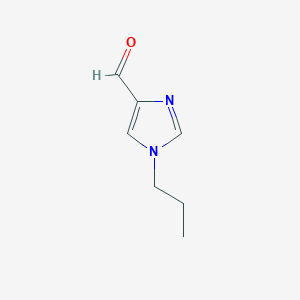
(4-Amino-3-fluorophenyl)methanol
Übersicht
Beschreibung
“(4-Amino-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-Amino-3-fluorophenyl)methanol” is1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 . The compound’s structure consists of a benzene ring with an amino group (NH2) and a fluorine atom attached to it, along with a methanol group . Physical And Chemical Properties Analysis
“(4-Amino-3-fluorophenyl)methanol” has a molecular weight of 141.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.058992041 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity : (4-Amino-3-fluorophenyl)methanol derivatives have been synthesized for potential use in cancer treatment. One study demonstrated the synthesis of a compound with distinct inhibitory effects on various cancer cell lines (Tang & Fu, 2018).
Fluorescence Analysis : In spectroscopic studies, compounds similar to (4-Amino-3-fluorophenyl)methanol have shown unique fluorescence properties, indicating potential applications in rapid conformational analysis in solutions and biological samples (Matwijczuk et al., 2015).
Fluorescent Logic Gates : Certain fluorophore compounds, such as those based on 4-amino-N-aryl-1,8-naphthalimide, demonstrate potential as fluorescent logic gates in solvent polarity studies, potentially useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Theoretical Studies : Theoretical analyses using Density Functional Theory (DFT) have been conducted on similar compounds for understanding their molecular properties and activity sites (Trivedi, 2017).
Refractive Index Studies : Research on compounds structurally related to (4-Amino-3-fluorophenyl)methanol has involved studying their refractive indices in different solvents to understand interactions at the molecular level (Chavan & Gop, 2016).
Membrane Studies : Methanol, a solvent often used with such compounds, has been shown to influence lipid dynamics in membrane studies, which is relevant for understanding the solvent effects in biological systems (Nguyen et al., 2019).
HPLC Detection of Amino Acids : Derivatization techniques using related compounds have been employed in high-performance liquid chromatography (HPLC) for sensitive detection of amino acids (Watanabe & Imai, 1981).
Enzymatic Desymmetrization : Enzymatic methods using similar compounds have been explored for synthesizing optically active molecules, demonstrating potential applications in stereochemical synthesis (Liu et al., 2014).
Molecular Logic Devices : Research on molecular logic devices, using mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT), has included studies on compounds structurally related to (4-Amino-3-fluorophenyl)methanol (ZammitRamon et al., 2015).
Weak Interaction Studies : Investigations into weak interactions in organic fluorine compounds, closely related to (4-Amino-3-fluorophenyl)methanol, have provided insights into molecular behavior and interactions (Choudhury et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-amino-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDSNYDZBXHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372212 | |
| Record name | (4-amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-fluorophenyl)methanol | |
CAS RN |
146019-45-6 | |
| Record name | (4-amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)



